Decoyinine

Description

This compound has been reported in Streptomyces angustmyceticus with data available.

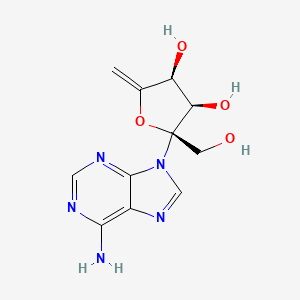

structure; from Streptomyces hygroscopicus; inhibits GMP synthesis

Properties

IUPAC Name |

(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSSGAOAYPICBZ-SOCHQFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173859 | |

| Record name | Angustmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-04-8 | |

| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angustmycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angustmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2004-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decoyinine: A Technical Guide to its Discovery, Isolation, and Production from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoyinine, a nucleoside antibiotic with demonstrated biological activities, was first discovered and isolated from the fermentation broth of Streptomyces hygroscopicus. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for the fermentation of the producing organism, and comprehensive methodologies for the extraction, purification, and quantification of this compound. Furthermore, this document explores the regulatory networks governing secondary metabolite production in Streptomyces, offering insights into potential strategies for yield optimization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and regulatory pathways are visualized using diagrams to facilitate understanding.

Introduction

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium renowned for its prolific production of a wide array of secondary metabolites with significant pharmaceutical applications. Among these is this compound, a purine nucleoside analog also known as Angustmycin A. First reported in 1959, this compound has attracted interest due to its unique chemical structure and biological properties. This document serves as a comprehensive technical resource for researchers and professionals engaged in the study and development of this compound, providing detailed methodologies and insights into its production.

The Discovery of this compound

This compound was first reported in 1959 by Vavra, Dietz, Churchill, Siminoff, and Koepsell. The producing organism was identified as a subspecies of Streptomyces hygroscopicus, subsequently named Streptomyces hygroscopicus subsp. decoyicus in honor of the discovered compound. This initial work laid the foundation for subsequent research into the fermentation, isolation, and characterization of this unique nucleoside antibiotic.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is critical for maximizing the yield of this secondary metabolite.

Culture Media Composition

Various media compositions have been developed for the cultivation of Streptomyces hygroscopicus to enhance antibiotic production. A typical fermentation medium for this compound production includes a combination of carbon sources, nitrogen sources, and mineral salts.

Table 1: Exemplary Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 40 | Primary Carbon Source |

| Soluble Starch | 10 - 20 | Complex Carbon Source |

| Soybean Meal | 10 - 20 | Nitrogen Source |

| Yeast Extract | 2 - 5 | Nitrogen and Growth Factor Source |

| K2HPO4 | 0.5 - 1.0 | Phosphate Source and pH Buffering |

| MgSO4·7H2O | 0.5 - 1.0 | Mineral Source |

| NaCl | 2 - 5 | Osmotic Balance |

| CaCO3 | 1 - 3 | pH Buffering |

Fermentation Parameters

Control of physical parameters during fermentation is crucial for optimal growth and this compound production.

Table 2: Optimized Fermentation Parameters for this compound Production

| Parameter | Optimal Range |

| Temperature | 28 - 30 °C |

| pH | 6.8 - 7.2 |

| Agitation | 150 - 250 rpm |

| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 96 - 168 hours |

Experimental Protocol: Fermentation of Streptomyces hygroscopicus**

-

Inoculum Preparation: Aseptically transfer a loopful of spores from a mature slant culture of S. hygroscopicus into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a production fermenter containing the optimized fermentation medium (Table 1) with 5-10% (v/v) of the seed culture.

-

Process Control: Maintain the fermentation parameters as outlined in Table 2. Monitor pH, dissolved oxygen, and glucose concentration throughout the fermentation.

-

Harvesting: After the optimal fermentation time (typically determined by a decline in production rate), harvest the fermentation broth for this compound extraction.

Isolation and Purification of this compound

The recovery and purification of this compound from the fermentation broth involves a multi-step process designed to separate it from other cellular components and media constituents.

Extraction

-

Biomass Separation: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. This compound is typically found in the supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate or butanol, at a slightly acidic pH (e.g., pH 4-5). Repeat the extraction process three times to ensure maximum recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.

Table 3: Chromatographic Purification Resins and Solvents for this compound

| Chromatography Technique | Stationary Phase (Resin) | Mobile Phase (Solvents) |

| Adsorption Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol gradient |

| Ion-Exchange Chromatography | Dowex 50W-X8 (H+ form) | 0.1 M NH4OH |

| Size-Exclusion Chromatography | Sephadex G-25 | Water or dilute buffer |

| Reversed-Phase HPLC | C18 column (5 µm, 4.6 x 250 mm) | Acetonitrile:Water gradient with 0.1% TFA |

Experimental Protocol: Purification of this compound

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and load it onto a silica gel column pre-equilibrated with chloroform. Elute the column with a stepwise gradient of methanol in chloroform (e.g., 1% to 20% methanol). Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Ion-Exchange Chromatography: Pool the this compound-containing fractions and apply them to a cation-exchange column (e.g., Dowex 50W-X8). Wash the column with deionized water and then elute this compound with a dilute solution of ammonium hydroxide.

-

Size-Exclusion Chromatography: Further purify the this compound fraction using a size-exclusion column (e.g., Sephadex G-25) to remove any remaining small molecule impurities.

-

Preparative HPLC: For final polishing and to obtain high-purity this compound, utilize preparative reversed-phase HPLC with a C18 column and a suitable gradient of acetonitrile in water.

Caption: this compound Isolation Workflow.

Quantitative Analysis of this compound

Accurate quantification of this compound in fermentation broths and purified samples is essential for process optimization and characterization. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC Method

Table 4: HPLC Parameters for this compound Quantification

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Quantification

-

Sample Preparation: Centrifuge the fermentation broth sample to remove solids. Dilute the supernatant with the initial mobile phase composition. Filter the diluted sample through a 0.22 µm syringe filter.

-

Standard Curve: Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analysis: Inject the prepared samples and standards onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.

Regulatory Pathways for this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound in Streptomyces is a tightly regulated process, influenced by a complex network of signaling pathways that respond to nutritional and environmental cues. While the specific regulatory cascade for this compound is not fully elucidated, it is expected to follow the general principles of antibiotic regulation in this genus.

Key regulatory elements typically include:

-

Two-Component Systems (TCS): These systems perceive external signals and initiate a phosphorylation cascade that leads to the activation or repression of target genes.

-

Pleiotropic Regulators: Global regulators that control multiple cellular processes, including secondary metabolism and morphological differentiation.

-

Pathway-Specific Regulators: Transcriptional activators or repressors located within the this compound biosynthetic gene cluster (BGC) that directly control the expression of the biosynthetic genes.

Caption: Putative this compound Biosynthesis Regulation.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and production of this compound from Streptomyces hygroscopicus. The detailed experimental protocols and tabulated data offer a valuable resource for researchers aiming to work with this intriguing nucleoside antibiotic. Further research into the specific biosynthetic pathway and its regulation will be instrumental in developing strategies for enhanced production and for the potential discovery of novel derivatives with improved therapeutic properties.

An In-depth Technical Guide to Decoyinine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoyinine, also known as Angustmycin A, is a naturally occurring nucleoside analog produced by certain species of Streptomyces, such as Streptomyces hygroscopicus.[1] It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a selective inhibitor of GMP synthase and its ability to induce sporulation in bacteria like Bacillus subtilis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Identification

This compound is structurally similar to adenosine, featuring a purine nucleobase (adenine) linked to an unusual unsaturated sugar moiety. Its systematic IUPAC name is (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol.[2][3][4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | [2][3][4] |

| Synonyms | Angustmycin A, U-7984 | [5] |

| CAS Number | 2004-04-8 | [5] |

| Molecular Formula | C₁₁H₁₃N₅O₄ | [5] |

| SMILES | C=C1--INVALID-LINK--(CO)N2C=NC3=C(N=CN=C32)N)O">C@HO | [2] |

| InChI Key | UZSSGAOAYPICBZ-SOCHQFKDSA-N | [6] |

Physicochemical Properties

This compound presents as a white to off-white crystalline solid.[5] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 279.25 g/mol | [1] |

| Melting Point | 186-188 °C | |

| Solubility | Soluble in DMSO and warm water. Sparingly soluble in ethanol and methanol. | [5] |

| Purity | Typically >98% (by HPLC) | |

| Storage | Store at -20°C for long-term stability. Solutions should be protected from light. | [5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.15 | s | H-8 (adenine) |

| 8.13 | s | H-2 (adenine) |

| 7.25 | br s | -NH₂ (adenine) |

| 6.05 | d | H-1' |

| 5.25 | s | H-5'a |

| 5.00 | s | H-5'b |

| 4.65 | t | H-2' |

| 4.25 | t | H-3' |

| 3.80 | d | -CH₂OH |

| 3.60 | d | -CH₂OH |

Table 4: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 156.2 | C-6 (adenine) |

| 152.5 | C-2 (adenine) |

| 149.0 | C-4 (adenine) |

| 141.0 | C-8 (adenine) |

| 119.3 | C-5 (adenine) |

| 150.5 | C-4' |

| 109.8 | C-5' |

| 90.5 | C-1' |

| 78.5 | C-2' |

| 74.0 | C-3' |

| 63.0 | -CH₂OH |

Table 5: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3300-3400 | O-H and N-H stretching |

| 2920-2980 | C-H stretching (aliphatic) |

| 1640-1680 | C=N and C=C stretching (aromatic) |

| 1580-1620 | N-H bending |

| 1050-1150 | C-O stretching |

Table 6: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 279.1 | [M+H]⁺ (Protonated Molecule) |

| 262.1 | [M+H - H₂O]⁺ |

| 135.1 | [Adenine+H]⁺ |

Biological Activity and Signaling Pathways

Inhibition of GMP Synthase

The primary mechanism of action of this compound is the selective, non-competitive inhibition of GMP (guanosine monophosphate) synthase (GMPS).[7] This enzyme catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). By inhibiting GMPS, this compound depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP).

Induction of Sporulation in Bacillus subtilis

In Bacillus subtilis, the initiation of sporulation is a complex process regulated by a phosphorelay signaling cascade that responds to nutrient limitation. The master regulator of this process is the transcription factor Spo0A, which, in its phosphorylated form (Spo0A~P), initiates the genetic program of sporulation.

This compound induces sporulation even in the presence of nutrients that would normally repress this process.[8] This effect is a direct consequence of the depletion of intracellular GTP pools. Low GTP levels are a key signal for the initiation of the sporulation phosphorelay.

Experimental Protocols

GMP Synthase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on GMP synthase activity. The assay measures the conversion of XMP to GMP.

Materials:

-

Purified GMP synthase

-

Xanthosine monophosphate (XMP) solution

-

ATP solution

-

Glutamine solution

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and glutamine at their final desired concentrations.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the GMP synthase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the XMP solution to each well.

-

Immediately place the microplate in the reader and measure the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Bacillus subtilis Sporulation Assay

This protocol outlines a method to induce and monitor sporulation in Bacillus subtilis using this compound.

Materials:

-

Bacillus subtilis strain (e.g., wild-type)

-

Nutrient-rich liquid medium (e.g., Luria-Bertani broth)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Microscope with phase-contrast optics

-

Heat block or water bath (80°C)

-

Nutrient agar plates

-

Spectrophotometer

Procedure:

-

Inoculate an overnight culture of B. subtilis into fresh nutrient-rich medium.

-

Grow the culture at 37°C with shaking until it reaches the mid-exponential phase of growth (OD₆₀₀ ≈ 0.4-0.6).

-

Divide the culture into two flasks. To one, add this compound to the desired final concentration (e.g., 100 µg/mL). To the other, add an equivalent volume of the vehicle (e.g., sterile water or DMSO) as a negative control.

-

Continue to incubate both cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 24 hours) after the addition of this compound, take samples from each culture for analysis.

-

Phase-Contrast Microscopy: Observe a small aliquot of the culture under a phase-contrast microscope. Sporulating cells and free spores will appear as phase-bright bodies.

-

Heat Resistance Assay: a. Dilute a portion of the culture sample in PBS. b. Heat the diluted sample at 80°C for 20 minutes to kill vegetative cells. c. Serially dilute the heat-treated sample and plate onto nutrient agar plates. d. As a control for total viable cells, serially dilute and plate an unheated portion of the same culture sample. e. Incubate the plates overnight at 37°C and count the colony-forming units (CFUs). f. The sporulation efficiency is calculated as (CFU of heat-treated sample / CFU of unheated sample) x 100%.

Conclusion

This compound remains a valuable tool for researchers studying nucleotide metabolism and bacterial development. Its well-defined mechanism of action as a GMP synthase inhibitor provides a clear basis for its biological effects. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a comprehensive resource for scientists and drug development professionals working with this potent nucleoside analog. Further research into the therapeutic potential of this compound and its derivatives, particularly in the areas of antimicrobial and anticancer drug discovery, is warranted.

References

- 1. static.igem.org [static.igem.org]

- 2. Quantification and isolation of Bacillus subtilis spores using cell sorting and automated gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. A new enzymatic assay for guanosine 3':5'-cyclic monophosphate and its application to the ductus deferens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A procedure for high-yield spore production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Pathway: A Technical Review of Decoyinine Biosynthesis in Bacteria

A comprehensive review of the current scientific literature reveals a notable gap in the detailed elucidation of the complete biosynthetic pathway of decoyinine, a nucleoside antibiotic with significant biological activities. While the effects of this compound as an inhibitor of GMP synthetase are well-documented, the specific enzymatic steps and genetic architecture underlying its production in bacteria, primarily Streptomyces species, remain largely uncharacterized in publicly accessible research.

This compound, also known as angustmycin A, is a purine nucleoside analog that exhibits a range of biological effects, including the induction of sporulation and the enhancement of secondary metabolite production in various bacteria. Its primary mode of action is the inhibition of Guanosine Monophosphate (GMP) synthetase, a crucial enzyme in the purine biosynthesis pathway. This inhibition leads to a depletion of cellular GTP pools, triggering a variety of physiological responses.

Despite the interest in its biological activities, a detailed, step-by-step guide to the biosynthesis of this compound itself cannot be constructed from the available scientific literature. Searches for the this compound biosynthetic gene cluster, the specific enzymes involved, and the precursor molecules have not yielded the specific and quantitative data required for an in-depth technical guide as requested. The majority of research focuses on the downstream effects of exogenously applied this compound on other biosynthetic pathways, such as that of the antibiotic bacilysin in Bacillus subtilis, where it has been shown to increase the expression of the bac operon.

The study of antibiotic biosynthesis in bacteria, particularly in the genus Streptomyces, has revealed that the genes responsible for producing a specific secondary metabolite are typically clustered together on the chromosome. These biosynthetic gene clusters (BGCs) encode all the necessary enzymes, regulatory proteins, and transport systems for the production and secretion of the antibiotic. The identification and characterization of such a cluster for this compound would be the key to understanding its biosynthesis. However, to date, the complete and functionally verified this compound BGC has not been described in detail in the available literature.

Without the foundational knowledge of the biosynthetic pathway, including the identities of the precursor molecules, the sequence of enzymatic reactions, and the structures of the intermediates, it is not possible to provide the requested quantitative data, detailed experimental protocols, or accurate pathway visualizations.

Therefore, this document serves to highlight the current state of knowledge and to underscore the need for further research to elucidate the this compound biosynthetic pathway. Future work in this area would likely involve a combination of genome mining of this compound-producing Streptomyces strains to identify the putative BGC, followed by gene knockout studies and in vitro biochemical assays to characterize the function of the encoded enzymes. Such research would not only fill a significant gap in our understanding of natural product biosynthesis but also could open up avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

For researchers, scientists, and drug development professionals interested in this area, the focus should be on primary research aimed at the discovery and characterization of the this compound biosynthetic pathway. This would be a valuable contribution to the field of natural product biosynthesis and could have significant implications for drug discovery and development.

Decoyinine's Role in Inhibiting Guanine Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of decoyinine's mechanism of action as a potent inhibitor of guanine nucleotide synthesis. This compound, an adenosine analog, specifically targets GMP synthetase, a crucial enzyme in the de novo purine biosynthesis pathway. By disrupting this pathway, this compound leads to the depletion of intracellular guanine nucleotide pools, primarily guanosine triphosphate (GTP), triggering a cascade of cellular events with significant implications for microbial physiology and potential therapeutic applications. This document details the quantitative aspects of this compound's inhibitory activity, provides comprehensive experimental protocols for its study, and visualizes the key pathways and workflows involved.

Mechanism of Action: Inhibition of GMP Synthetase

This compound exerts its inhibitory effect by targeting GMP synthetase (GMPS), the enzyme responsible for the final step in the de novo synthesis of guanosine monophosphate (GMP). GMPS catalyzes the ATP-dependent conversion of xanthosine monophosphate (XMP) to GMP, with glutamine serving as the nitrogen donor.

This compound acts as an uncompetitive inhibitor with respect to XMP.[1] This mode of inhibition implies that this compound binds to the enzyme-substrate complex (GMPS-XMP), preventing the catalytic conversion to GMP.[2] This is in contrast to competitive inhibitors that would compete with the substrate for binding to the enzyme's active site. The uncompetitive nature of this compound's inhibition suggests that it binds to an allosteric site that becomes available only after the substrate has bound.

Quantitative Inhibition Data

The inhibitory potency of this compound against GMP synthetase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy.

| Organism/Cell Line | Enzyme | Parameter | Value (µM) | Inhibition Type (vs. XMP) | Reference |

| Escherichia coli | GMP Synthetase | Ki | 54.1 | Uncompetitive | [1] |

| Escherichia coli | GMP Synthetase | Ki | 26 | Uncompetitive | [1] |

| Human | GMP Synthetase | IC50 | 46.5 | Not specified | [3] |

Experimental Protocols

GMP Synthetase Activity Assay (Continuous Spectrophotometric Method)

This protocol describes a continuous assay to measure the activity of GMP synthetase by monitoring the conversion of XMP to GMP, which results in a decrease in absorbance at 290 nm.[1][3]

Materials:

-

Purified GMP Synthetase

-

Xanthosine monophosphate (XMP) solution

-

Adenosine triphosphate (ATP) solution

-

Glutamine solution

-

MgCl₂ solution

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

This compound stock solution (for inhibition studies)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Tris-HCl buffer, ATP, glutamine, and MgCl₂ at their final desired concentrations. For inhibitor studies, add the desired concentration of this compound.

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow all components to equilibrate.

-

Initiation of Reaction: Initiate the reaction by adding a specific amount of purified GMP synthetase enzyme to the cuvette.

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 290 nm over time. The molar extinction coefficient difference between XMP and GMP at 290 nm is approximately -1500 M⁻¹cm⁻¹.[4]

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. For inhibition studies, perform the assay with varying concentrations of this compound to determine the IC50 or Ki value.

Quantification of Intracellular Guanine Nucleotides by HPLC

This protocol outlines a method for the extraction and quantification of intracellular guanine nucleotides (GTP, GDP, GMP) from bacterial or eukaryotic cells using High-Performance Liquid Chromatography (HPLC).[5][6][7]

Materials:

-

Cell culture or bacterial culture

-

Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) solution (e.g., 0.4 M)

-

Potassium carbonate (K₂CO₃) solution for neutralization

-

Phosphate buffer for HPLC mobile phase

-

Acetonitrile (HPLC grade)

-

Guanine nucleotide standards (GTP, GDP, GMP)

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector (set to 254 nm)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Cell Harvesting and Quenching: Rapidly harvest cells by centrifugation at a low temperature. Immediately quench metabolic activity by resuspending the cell pellet in an ice-cold extraction solution (e.g., PCA or TCA).

-

Cell Lysis and Extraction: Lyse the cells by vortexing or sonication on ice. Allow the extraction to proceed for a defined period (e.g., 30 minutes) on ice to precipitate proteins.

-

Neutralization: Centrifuge the extract to pellet the precipitated proteins. Carefully transfer the supernatant to a new tube and neutralize it by adding a calculated amount of K₂CO₃ solution. The precipitation of KClO₄ will occur.

-

Sample Preparation for HPLC: Centrifuge the neutralized extract to remove the KClO₄ precipitate. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Analysis: Inject a known volume of the prepared sample onto the C18 HPLC column. Elute the nucleotides using an isocratic or gradient mobile phase of phosphate buffer and acetonitrile.

-

Detection and Quantification: Monitor the elution profile at 254 nm. Identify and quantify the peaks corresponding to GTP, GDP, and GMP by comparing their retention times and peak areas to those of the known standards.

Signaling Pathways and Logical Relationships

De Novo Guanine Nucleotide Synthesis Pathway

The following diagram illustrates the final steps of the de novo purine biosynthesis pathway, highlighting the reaction catalyzed by GMP synthetase and the point of inhibition by this compound.

Caption: De Novo Guanine Nucleotide Synthesis Pathway and this compound's Target.

Experimental Workflow for GMP Synthetase Inhibition Assay

This diagram outlines the key steps in performing a GMP synthetase inhibition assay to determine the potency of an inhibitor like this compound.

Caption: Workflow for GMP Synthetase Inhibition Assay.

This compound's Impact on the Bacterial Stringent Response

Depletion of GTP by this compound has a profound effect on the stringent response in bacteria like Bacillus subtilis. The following diagram illustrates this relationship.

Caption: this compound's effect on the bacterial stringent response and sporulation.

Cellular Consequences of Guanine Nucleotide Depletion

The inhibition of GMP synthetase by this compound and the subsequent depletion of the guanine nucleotide pool have pleiotropic effects on cellular physiology.

-

Induction of Sporulation in Bacillus subtilis : In the presence of sufficient nutrients where sporulation would normally be repressed, this compound can induce sporulation.[8][9][10] This is linked to the decrease in the intracellular concentration of (p)ppGpp, a key signaling molecule in the stringent response.[8] The depletion of GTP, a precursor for (p)ppGpp synthesis, leads to a reduction in (p)ppGpp levels, which in turn triggers the initiation of the sporulation cascade.[8][11]

-

Inhibition of Peptidoglycan Synthesis : this compound has been shown to inhibit peptidoglycan synthesis in Bacillus subtilis, leading to a decrease in the rate of cell wall synthesis.[10][12] This effect is likely a downstream consequence of GTP depletion, as GTP is essential for various steps in cell wall biosynthesis.

-

General Effects of GTP Depletion : GTP is a vital molecule for numerous cellular processes. Its depletion can lead to:

-

Inhibition of DNA and RNA synthesis, as GTP is a direct precursor.[13]

-

Disruption of protein synthesis, where GTP is required for the function of elongation factors.

-

Impaired signal transduction pathways that rely on GTP-binding proteins (G-proteins).

-

Induction of apoptosis in mammalian cells under prolonged GTP depletion.[14]

-

Conclusion

This compound serves as a powerful tool for studying the roles of guanine nucleotides in cellular physiology and as a potential lead compound for the development of antimicrobial and anticancer agents. Its specific, uncompetitive inhibition of GMP synthetase provides a clear mechanism for inducing GTP depletion. The resulting cellular responses, particularly the induction of sporulation in bacteria and the potential for inducing apoptosis in cancer cells, highlight the critical importance of maintaining guanine nucleotide homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and the broader implications of targeting guanine nucleotide synthesis.

References

- 1. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel GMPS Inhibitors of Candidatus Liberibacter Asiaticus by Structure Based Design and Enzyme Kinetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]

- 8. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of sporulation in Bacillus subtilis by this compound or hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanine ribonucleotide depletion in mammalian cells. A target of purine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modeling ischemia in vitro: selective depletion of adenine and guanine nucleotide pools - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoyinine: A Technical Guide for Investigating Bacterial Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoyinine, a nucleoside analog produced by certain Streptomyces species, serves as a powerful and specific tool for the interrogation of bacterial metabolic pathways. By selectively inhibiting GMP synthetase, this compound induces a state of guanine nucleotide starvation, triggering a cascade of metabolic and physiological responses. This guide provides an in-depth technical overview of this compound's mechanism of action and its practical application in studying bacterial metabolism. It includes a compilation of quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the key metabolic pathways it perturbs. This resource is intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound as a probe to unravel the complexities of bacterial physiology and to identify novel targets for antimicrobial drug development.

Introduction

The intricate network of metabolic pathways in bacteria is a fundamental area of study for understanding microbial growth, survival, and pathogenesis. Chemical probes that specifically inhibit key enzymes within these pathways are invaluable tools for dissecting metabolic fluxes and regulatory networks. This compound (also known as Angustmycin A) is one such tool, an adenosine analog that acts as a potent and specific inhibitor of GMP synthetase (GMPS), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.

By inhibiting GMPS, this compound effectively depletes the intracellular pool of guanosine triphosphate (GTP), a critical molecule involved in a myriad of cellular processes beyond its role as a nucleic acid precursor. These processes include signal transduction, protein synthesis, and cell wall biosynthesis. The resulting GTP starvation state induced by this compound triggers a global metabolic reprogramming, most notably the stringent response, providing a unique window into how bacteria adapt to nutrient limitation and stress.

This technical guide offers a comprehensive resource for researchers employing this compound to study bacterial metabolism. It consolidates key quantitative data, provides detailed experimental procedures, and illustrates the underlying biochemical pathways to facilitate the design and execution of robust and informative experiments.

Mechanism of Action

This compound's primary mode of action is the specific inhibition of GMP synthetase (GMPS), the enzyme that catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP). This reaction is essential for maintaining the cellular pool of guanine nucleotides, including GTP.

The inhibition of GMPS by this compound is uncompetitive with respect to glutamine and XMP and noncompetitive with ATP in the human enzyme. This specific inhibition leads to a rapid decrease in intracellular GTP levels. The depletion of GTP has far-reaching consequences for bacterial physiology, as GTP is a key signaling molecule and an allosteric regulator of numerous enzymes. One of the most significant downstream effects of GTP starvation is the induction of the stringent response , a global reprogramming of bacterial metabolism in response to nutrient stress.

The Stringent Response and GTP Depletion

The stringent response is a highly conserved stress response in bacteria, mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively referred to as (p)ppGpp. Under conditions of amino acid starvation, uncharged tRNAs bind to the ribosome, activating the enzyme RelA to synthesize (p)ppGpp from GTP and ATP.

This compound-induced GTP depletion mimics the signal of nutrient starvation, leading to the accumulation of (p)ppGpp. (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities to survival pathways. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis and stress resistance genes.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Organism/Enzyme | Value | Reference |

| Ki | Escherichia coli GMP Synthetase | 54.1 µM | |

| IC50 | Human GMP Synthetase | 17.3 µM | |

| Effect on Cell Wall Synthesis | Bacillus subtilis | 50% decrease within 5 minutes |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study bacterial metabolism.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

-

This compound stock solution (e.g., 10 mg/mL in DMSO or water, filter-sterilized)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

-

The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1 (corresponding to approximately 108 CFU/mL). Further dilute this culture 1:100 to obtain a starting inoculum of approximately 106 CFU/mL.

-

-

Prepare this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.1 to 1000 µg/mL.

-

Include a positive control well (medium with bacteria, no this compound) and a negative control well (medium only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL and a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

-

In Vitro GMP Synthetase Inhibition Assay

Objective: To measure the inhibitory activity of this compound on purified GMP synthetase.

Materials:

-

Purified GMP synthetase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of reading in the UV range (290 nm)

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare stock solutions of XMP, ATP, and L-glutamine in the assay buffer.

-

Dilute the purified GMP synthetase to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a UV-transparent cuvette, prepare a reaction mixture containing the assay buffer, ATP, and L-glutamine.

-

Add the desired concentration of this compound to the cuvette. Include a control reaction with no inhibitor.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding XMP to the cuvette and mix immediately.

-

-

Monitor the Reaction:

-

Monitor the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (XMP) and the inhibitor (this compound) and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using enzyme kinetics software.

-

Peptidoglycan Synthesis Assay using [14C]N-Acetylglucosamine

Objective: To measure the effect of this compound on the incorporation of N-acetylglucosamine into peptidoglycan.

Materials:

-

Bacterial strain of interest

-

Growth medium

-

This compound

-

[14C]N-acetylglucosamine (radiolabeled)

-

Trichloroacetic acid (TCA), ice-cold 10% (w/v) solution

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture and Treatment:

-

Grow a culture of the bacterial strain to the mid-logarithmic phase (OD600 of ~0.5).

-

Divide the culture into two flasks. To one flask, add this compound at a concentration known to affect growth (e.g., 2x MIC). To the other flask, add an equivalent volume of the solvent as a control.

-

-

Radiolabeling:

-

Immediately after adding this compound, add [14C]N-acetylglucosamine to both cultures to a final concentration of approximately 0.1 µCi/mL.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) after adding the radiolabel, withdraw 1 mL aliquots from each culture.

-

-

Precipitation and Filtration:

-

Immediately add the 1 mL aliquot to 1 mL of ice-cold 10% TCA to precipitate macromolecules, including peptidoglycan.

-

Incubate the samples on ice for 30 minutes.

-

Collect the precipitate by vacuum filtration through a glass fiber filter.

-

Wash the filter twice with 5 mL of cold 5% TCA to remove unincorporated radiolabel.

-

-

Quantification:

-

Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the CPM values against time for both the control and this compound-treated cultures. A decrease in the rate of incorporation of [14C]N-acetylglucosamine in the this compound-treated sample indicates inhibition of peptidoglycan synthesis.

-

Bacterial Cell Lysate Preparation for In Vitro Assays

Objective: To prepare a bacterial cell lysate containing active enzymes for use in in vitro assays.

Materials:

-

Bacterial culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM PMSF or a protease inhibitor cocktail)

-

Lysozyme

-

DNase I

-

Sonication equipment or French press

-

High-speed centrifuge

Procedure:

-

Cell Harvesting:

-

Grow a bacterial culture to the desired growth phase (usually mid- to late-log phase).

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with cold lysis buffer.

-

-

Enzymatic Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 5 mL per gram of wet cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

-

Mechanical Lysis:

-

Further disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous.

-

Alternatively, pass the cell suspension through a French press at high pressure.

-

-

Clarification:

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 10 minutes to digest the released DNA and reduce the viscosity of the lysate.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Collection and Storage:

-

Carefully collect the supernatant, which is the crude cell extract containing the soluble proteins.

-

Use the extract immediately for enzyme assays or store it in aliquots at -80°C for future use.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the use of this compound.

Caption: Mechanism of action of this compound and its downstream metabolic consequences.

The Impact of Decoyinine on Peptidoglycan Synthesis in Bacillus subtilis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the effects of decoyinine, a specific inhibitor of GMP synthetase, on the synthesis and turnover of peptidoglycan in the gram-positive bacterium Bacillus subtilis. The information presented is collated from foundational research in the field, offering a technical guide for understanding its mechanism of action and for designing related experimental studies.

Executive Summary

This compound is an adenosine analog that acts as a potent inhibitor of GMP synthetase, thereby inducing a state of guanine nucleotide deprivation within Bacillus subtilis. This intracellular starvation for guanosine triphosphate (GTP) has profound effects on cellular physiology, including the induction of sporulation and a significant, rapid inhibition of cell wall biosynthesis. Specifically, this compound targets the final stages of peptidoglycan synthesis, a critical process for bacterial growth and viability. This guide details the mechanism of this compound action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for studying these effects, and illustrates the key pathways and workflows.

Mechanism of Action

This compound's primary intracellular target is GMP synthetase, the enzyme responsible for the conversion of xanthosine monophosphate (XMP) to guanosine monophosphate (GMP). By inhibiting this enzyme, this compound effectively blocks the de novo synthesis of guanine nucleotides.[1][2] This leads to a rapid depletion of the intracellular pools of GMP, GDP, and most importantly, GTP.

The resulting GTP deficiency is the direct cause of the observed inhibition of peptidoglycan synthesis. Research indicates that this compound inhibits the final portion of the cell wall biosynthetic pathway, occurring after the synthesis of the lipid-linked precursor Lipid II (the steps inhibited by bacitracin) and its translocation across the cell membrane (a process affected by vancomycin).[1][2] This suggests that the terminal enzymatic steps—transglycosylation (the polymerization of glycan strands) and transpeptidation (the cross-linking of peptide side chains)—are sensitive to GTP levels. While the precise GTP-dependent enzyme in this final stage has not been definitively identified in the literature, it is the proposed locus of inhibition.

Furthermore, the addition of this compound has been observed to prevent cellular autolysis and the turnover of the cell wall, indicating a broader impact on cell wall homeostasis.[1][2]

Signaling Pathway

The signaling cascade initiated by this compound is direct and potent. The inhibition of GMP synthetase leads to a downstream cascade affecting multiple cellular processes that are regulated by guanine nucleotides.

Quantitative Data on Inhibition

The inhibitory effect of this compound on peptidoglycan synthesis is both rapid and significant. The primary quantitative data available demonstrates a substantial decrease in the rate of cell wall synthesis shortly after the introduction of the inhibitor. This effect is reversible, highlighting the specific nature of the guanine nucleotide deprivation.

| Parameter | Condition | Value | Reference |

| Inhibitor Concentration | This compound | 1.4 mM | Uratani et al., 1983 |

| Time to Effect | Time after this compound addition | 5 minutes | Uratani et al., 1983 |

| Inhibition of Synthesis Rate | Decrease in the rate of peptidoglycan synthesis | 50% | [1][2] |

| Reversal Agent | Guanosine | 1 mM | Uratani et al., 1983 |

| Effect of Reversal Agent | Prevents the decrease in synthesis rate | Complete Prevention | [2] |

Experimental Protocols

The following protocols are based on the methodologies described by Uratani, Lopez, and Freese (1983) for measuring the effect of this compound on peptidoglycan synthesis in Bacillus subtilis.

Measurement of Peptidoglycan Synthesis via Radiolabel Incorporation

This protocol measures the incorporation of a radiolabeled peptidoglycan precursor into the cell wall, which serves as a direct proxy for the rate of synthesis.

4.1.1 Materials

-

Bacillus subtilis strain (e.g., a uracil-requiring strain like 61411)

-

Synthetic growth medium

-

[3H]N-acetylglucosamine ([3H]GlcNAc)

-

This compound solution (e.g., 140 mM stock)

-

Guanosine solution (e.g., 100 mM stock)

-

Ice-cold 10% trichloroacetic acid (TCA) containing 100 mM unlabeled GlcNAc

-

Membrane filtration apparatus (e.g., 0.45 µm pore size)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

4.1.2 Procedure

-

Grow a culture of B. subtilis in synthetic medium at 37°C with aeration to an optical density at 600 nm (OD600) of 0.5.

-

Add [3H]GlcNAc to the culture to a final concentration of 1 µCi/ml.

-

Immediately divide the culture into three subcultures:

-

Control: No further additions.

-

This compound: Add this compound to a final concentration of 1.4 mM.

-

This compound + Guanosine: Add this compound to 1.4 mM and guanosine to 1 mM.

-

-

Continue incubation at 37°C with aeration.

-

At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw a 0.5 ml aliquot from each subculture.

-

Immediately pipette the aliquot into a tube containing 0.5 ml of ice-cold 10% TCA with unlabeled GlcNAc to stop the reaction and precipitate macromolecules.

-

Incubate the tubes on ice for at least 30 minutes.

-

Collect the TCA-precipitable material by vacuum filtration onto a membrane filter.

-

Wash the filter twice with 5 ml of ice-cold 5% TCA.

-

Dry the filter, place it in a scintillation vial with an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Plot the counts per minute (CPM) over time for each condition to determine the rate of incorporation.

Experimental Workflow Diagram

The workflow for assessing the impact of this compound on peptidoglycan synthesis is a multi-step process involving bacterial culture, radiolabeling, and sample analysis.

Conclusion and Future Directions

This compound serves as a valuable tool for studying the regulation of peptidoglycan synthesis in Bacillus subtilis. Its specific inhibition of GMP synthetase provides a method to probe the consequences of GTP depletion on cell wall biogenesis. The available data clearly demonstrates that a lack of guanine nucleotides rapidly inhibits the final stages of peptidoglycan assembly.

A key area for future research is the definitive identification of the GTP-dependent step(s) in the terminal stages of peptidoglycan synthesis. Elucidating whether a specific transglycosylase, transpeptidase, or a regulatory protein associated with the peptidoglycan synthesis machinery is the direct target of GTP-level fluctuations would significantly advance our understanding of cell wall regulation in Gram-positive bacteria. Such findings could also unveil novel targets for the development of new antimicrobial agents.

References

Decoyinine (Angustmycin A): A Technical Guide for Researchers

An in-depth exploration of the CAS number, molecular formula, mechanism of action, and experimental analysis of the GMP synthetase inhibitor, Decoyinine.

Introduction

This compound, also known as Angustmycin A, is a naturally occurring nucleoside analog produced by certain species of Streptomyces. It has garnered significant interest within the scientific community for its potent biological activities, primarily stemming from its role as a selective inhibitor of GMP synthetase. This inhibition disrupts cellular processes reliant on guanine nucleotides, leading to a range of effects from inducing bacterial sporulation to exhibiting antitumor properties. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a purine antibiotic with a unique unsaturated sugar moiety. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 2004-04-8 |

| Molecular Formula | C₁₁H₁₃N₅O₄ |

| Molecular Weight | 279.25 g/mol |

| Synonyms | Angustmycin A, 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of GMP Synthetase

The primary molecular target of this compound is Guanosine Monophosphate (GMP) Synthetase (GMPS), a crucial enzyme in the de novo biosynthesis of guanine nucleotides. This compound acts as a reversible and non-competitive inhibitor of this enzyme.

The inhibition of GMPS by this compound leads to a significant reduction in the intracellular pools of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP). This depletion of essential guanine nucleotides has profound downstream effects on various cellular functions, including DNA and RNA synthesis, signal transduction, and cell wall biosynthesis.

Quantitative Inhibition Data

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | GMP Synthase | 17.3 µM | [1] |

Biological Effects and Signaling Pathways

The depletion of guanine nucleotides by this compound triggers a cascade of cellular responses, most notably in bacteria such as Bacillus subtilis.

Induction of Sporulation in Bacillus subtilis

Under nutrient-rich conditions where sporulation is normally repressed, this compound can induce this developmental process. The decrease in the intracellular GTP pool is a key signal for the initiation of sporulation in B. subtilis. This process is also associated with the rapid disappearance of the stringent response alarmone, guanosine tetraphosphate (ppGpp).[2] The signaling pathway is believed to involve the relief of repression of early sporulation genes.

Inhibition of Peptidoglycan Synthesis

This compound has been shown to inhibit the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This effect is a direct consequence of the depletion of GTP, which is required for the synthesis of cell wall precursors. Studies have indicated that this compound inhibits the later stages of the cell wall biosynthetic pathway.[3][4]

Experimental Protocols

Assay for GMP Synthetase Inhibition

This protocol outlines a general method for determining the inhibitory activity of this compound on GMP synthetase.

Methodology:

-

Enzyme Source: Purified GMP synthetase from a relevant organism.

-

Substrates: Xanthosine 5'-monophosphate (XMP), ATP, and glutamine.

-

Assay Buffer: A suitable buffer maintaining optimal pH and ionic strength for the enzyme (e.g., Tris-HCl with MgCl₂).

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrates. c. Monitor the formation of GMP over time. This can be achieved by: i. Spectrophotometry: Measuring the change in absorbance at a specific wavelength if there is a detectable difference between substrate and product. ii. HPLC: Separating and quantifying the substrate and product using reverse-phase high-performance liquid chromatography.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC₅₀ value and the mode of inhibition (e.g., using Lineweaver-Burk plots).

Measurement of Intracellular Guanine Nucleotide Levels

This protocol describes the quantification of intracellular guanine nucleotides in bacterial cells treated with this compound.

Methodology:

-

Cell Culture: Grow bacterial cells (e.g., Bacillus subtilis) to the desired growth phase.

-

Treatment: Add this compound to the cell culture at the desired concentration and incubate for a specific period.

-

Extraction: a. Harvest the cells by centrifugation. b. Extract the intracellular nucleotides using a suitable method, such as perchloric acid or formic acid extraction.[2] c. Neutralize the extract.

-

Quantification: a. Analyze the nucleotide extract using reverse-phase ion-pairing high-performance liquid chromatography (HPLC).[1][5] b. Use a C18 column and a mobile phase containing a suitable ion-pairing agent (e.g., tetrabutylammonium bromide) and a phosphate buffer. c. Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Data Analysis: Quantify the peaks corresponding to GMP, GDP, and GTP by comparing their peak areas to those of known standards.

N-Acetylglucosamine Incorporation Assay for Peptidoglycan Synthesis

This protocol provides a method to assess the effect of this compound on peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor.

Methodology:

-

Cell Culture: Grow bacterial cells in a suitable medium.

-

Treatment: Add this compound to the culture.

-

Radiolabeling: Add radiolabeled N-acetylglucosamine (e.g., [³H]GlcNAc or [¹⁴C]GlcNAc) to the culture.

-

Incorporation: Incubate the cells to allow for the incorporation of the radiolabel into the cell wall.

-

Sample Collection: At various time points, remove aliquots of the culture.

-

Precipitation: Precipitate the macromolecules, including the cell wall, using an agent like trichloroacetic acid (TCA).

-

Filtration and Washing: Collect the precipitate on a filter and wash to remove unincorporated radiolabel.

-

Quantification: Measure the radioactivity of the precipitate using a scintillation counter.

-

Data Analysis: Compare the rate of incorporation of N-acetylglucosamine in this compound-treated cells to that of untreated control cells.[6][7]

Conclusion

This compound (Angustmycin A) remains a valuable tool for researchers studying guanine nucleotide metabolism and its role in various cellular processes. Its well-defined mechanism of action as a GMP synthetase inhibitor makes it a powerful probe for investigating pathways dependent on GTP and other guanine nucleotides. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted biological effects of this potent nucleoside analog. As research continues, the potential applications of this compound and its derivatives in areas such as antimicrobial and anticancer therapy may be further elucidated.

References

- 1. HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides Bound to Recombinant Ras GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Bacillus subtilis sporulation by this compound and the concomitant disappearance of ppGpp in vegetative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on peptidoglycan synthesis and turnover in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC method to resolve, identify and quantify guanine nucleotides bound to recombinant ras GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE INCORPORATION OF LABELLED AMINO SUGARS BY BACILLUS SUBTILIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Decoyinine on Microbial Secondary Metabolite Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoyinine, a specific inhibitor of GMP synthetase, presents a powerful tool for manipulating microbial secondary metabolism. By inducing a state of guanosine triphosphate (GTP) depletion, this compound triggers a cascade of regulatory events that can lead to the activation of silent biosynthetic gene clusters (BGCs) and the enhanced production of valuable secondary metabolites, including antibiotics and other bioactive compounds. This technical guide provides an in-depth overview of the mechanisms underlying this compound's effects, detailed experimental protocols for its application, and a comprehensive summary of its impact on the production of various secondary metabolites.

Introduction to this compound and its Mechanism of Action

This compound, an adenosine analog, acts as a potent and specific inhibitor of GMP synthetase, a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to a rapid depletion of the intracellular pool of guanosine triphosphate (GTP).[1][2] In many bacteria, particularly in Gram-positive species like Bacillus and Streptomyces, the intracellular GTP concentration serves as a critical signal of nutrient availability and energy status. A decrease in the GTP pool is interpreted by the cell as a starvation signal, leading to the initiation of various stress responses, including the production of secondary metabolites.[2]

The primary mediator of this response is the global transcriptional regulator CodY.[3] In the presence of high GTP concentrations (and branched-chain amino acids), CodY is active and binds to specific DNA sequences (CodY boxes) in the promoter regions of numerous genes, repressing their transcription.[1][4] These repressed genes often include those involved in the biosynthesis of secondary metabolites. When the intracellular GTP level drops due to the action of this compound, CodY's affinity for its target DNA is reduced, leading to the de-repression and subsequent expression of these genes.[2]

Quantitative Impact of this compound on Secondary Metabolite Production

The application of this compound has been shown to significantly enhance the production of various secondary metabolites. The following table summarizes the quantitative data from several studies.

| Microbial Species | Secondary Metabolite | Treatment/Condition | Fold Change/Yield | Reference(s) |

| Streptomyces coelicolor | Actinorhodin | Decoy oligonucleotide targeting a repressor of the actII-orf4 activator gene | 95% increase | [5] |

| Bacillus subtilis | Bacilysin | This compound treatment | 2.5-fold increase | [6] |

| Bacillus subtilis | Surfactin | Overexpression of comX and phrC signaling peptides | 6.4-fold increase (135.1 mg/L) | [7] |

| Bacillus subtilis | Surfactin | Promoter exchange (P srfA::P nasD) | 1.4-fold increase (696 mg/L) | [8] |

| Bacillus subtilis | Surfactin | Knockout of the global transcriptional regulator gene codY | 1601.8 ± 91.9 mg/L | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound in microbial secondary metabolite production.

General Protocol for this compound Treatment to Induce Secondary Metabolite Production in Streptomyces

This protocol provides a general framework for using this compound to induce antibiotic production in Streptomyces species. Optimization of this compound concentration and incubation time is crucial for each specific strain and target metabolite.

-

Culture Preparation:

-

Inoculate spores of the desired Streptomyces strain onto a suitable solid medium (e.g., R2YE agar) and incubate at 30°C for 24 hours to obtain a confluent lawn of mycelial growth.[5]

-

Prepare a liquid seed culture by inoculating spores into a suitable medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking until the culture reaches the late exponential phase.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Add the this compound stock solution to the liquid culture at the transition to the stationary phase to achieve the desired final concentration. A typical starting concentration to test is in the range of 10-100 µg/mL.[2]

-

For agar-based experiments, a solution of this compound can be carefully spread over the surface of the mycelial lawn.

-

-

Incubation:

-

Continue incubation of the liquid culture or agar plates at 30°C. The optimal incubation time for maximal production will vary depending on the strain and the metabolite of interest, but a typical range is 48-96 hours post-treatment.[5]

-

-

Extraction and Analysis:

-

For liquid cultures, centrifuge the broth to separate the mycelium from the supernatant. The target metabolite may be intracellular, extracellular, or both.

-

Extract the secondary metabolites from the mycelium and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Analyze and quantify the production of the target secondary metabolite using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification of Intracellular GTP Levels by HPLC

This protocol outlines a method for the extraction and quantification of intracellular GTP pools in bacterial cells, which is essential for verifying the effect of this compound treatment.

-

Cell Quenching and Extraction:

-

Rapidly quench the metabolic activity of the bacterial culture by mixing a known volume of the culture with a cold (-20°C) 60% methanol solution. This step is critical to prevent GTP degradation.[11]

-

Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction buffer (e.g., 0.5 M formic acid) and incubating on ice.

-

Clarify the extract by centrifugation to remove cell debris.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column for the separation of nucleotides.

-

Employ a gradient elution with a mobile phase consisting of a buffer (e.g., 100 mM potassium phosphate, pH 6.5) and a methanol gradient.

-

Detect the nucleotides using a UV detector at 254 nm.

-

Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.

-

LC-MS/MS for Quantitative Analysis of Secondary Metabolites

This protocol provides a general workflow for the quantitative analysis of a specific secondary metabolite, such as surfactin from Bacillus subtilis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Extract the secondary metabolites from the culture broth or mycelium as described in section 3.1.

-

Prepare a series of calibration standards of the purified target metabolite in the same matrix as the samples.

-

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set the mass spectrometer to operate in a suitable ionization mode (e.g., positive electrospray ionization, ESI+) and use Multiple Reaction Monitoring (MRM) for quantification.

-

Select specific precursor-to-product ion transitions for the target analyte and an internal standard (if used).

-

-

Data Analysis:

-

Integrate the peak areas of the selected MRM transitions for the target analyte in both the samples and the calibration standards.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the target analyte in the samples by interpolating their peak areas on the calibration curve.[5][12]

-

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway for Secondary Metabolite Production

The following diagram illustrates the signaling cascade initiated by this compound, leading to the de-repression of secondary metabolite biosynthetic gene clusters.

Caption: this compound inhibits GMP synthase, leading to GTP depletion and CodY inactivation, which de-represses BGCs.

Experimental Workflow for Investigating this compound's Impact

The following diagram outlines a typical experimental workflow for studying the effect of this compound on microbial secondary metabolite production.

References

- 1. Activation of silent biosynthetic pathways and discovery of novel secondary metabolites in actinomycetes by co-culture with mycolic acid-containing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]